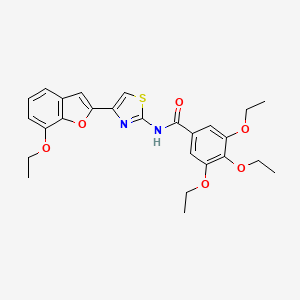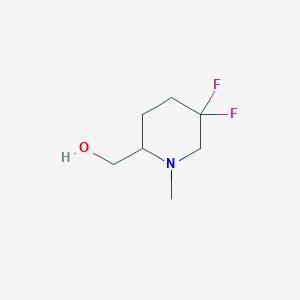![molecular formula C20H24N2O2 B2969987 (Z,E)-Bis[1-(3-ethoxyphenyl)ethylidene]hydrazine CAS No. 2377922-87-5](/img/structure/B2969987.png)
(Z,E)-Bis[1-(3-ethoxyphenyl)ethylidene]hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z,E)-Bis[1-(3-ethoxyphenyl)ethylidene]hydrazine, also known as EEH, is a synthetic compound that has gained attention due to its potential applications in scientific research. EEH is a hydrazone derivative that is synthesized through a simple one-pot reaction.
Aplicaciones Científicas De Investigación
Chemosensor Development
A significant application of compounds structurally related to (Z,E)-Bis[1-(3-ethoxyphenyl)ethylidene]hydrazine is in the development of chemosensors. For example, a multi-analyte responsive chemosensor was developed using a vanilinyl Schiff base, demonstrating fluorogenic sensing for Zn(II), Cd(II), and I− ions. This sensor was applied in the detection of metal ions in drinking water, showcasing its utility in environmental monitoring and potentially in the analysis of chemical processes involving similar compounds (Purkait, Dey, & Sinhaa, 2018).
Synthesis of Heterocycles
Another area of application is the synthesis of heterocyclic compounds. A study highlighted the use of a similar compound for efficient synthesis of five and six-membered heterocycles, demonstrating the versatility of these compounds in organic synthesis. This approach facilitates the creation of complex molecules for pharmaceuticals and materials science (Mahata, Kumar, Sriram, Ila, & Junjappa, 2003).
Biological Potential and Computational Analysis
The synthesis and characterization of bis(thiosemicarbazone) derivatives reveal their biological potential. These compounds, which share a functional similarity with this compound, were shown to possess antioxidant activities and the ability to cleave plasmid DNA. Computational analysis using Density Functional Theory (DFT) provided insights into their 3D geometries and electronic structures, indicating their potential in medicinal chemistry (Ateş et al., 2018).
Fluorescent Chemosensors for Metal Ions
Research on Schiff base derivatives, including those related to this compound, has led to the development of fluorescent chemosensors. These sensors are designed for the detection of specific metal ions such as Al3+ and Zn2+, showcasing their application in analytical chemistry for the sensing and monitoring of environmental pollutants and biological relevant ions (Hoque et al., 2022).
Antibacterial and Antifungal Activities
Compounds structurally related have been synthesized and screened for their antimicrobial activities. Studies demonstrate that such compounds exhibit moderate to excellent antibacterial and antifungal activities against a range of pathogens. This highlights their potential use in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Bharti, Nath, Tilak, & Singh, 2010).
Propiedades
IUPAC Name |
(Z)-1-(3-ethoxyphenyl)-N-[(E)-1-(3-ethoxyphenyl)ethylideneamino]ethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-5-23-19-11-7-9-17(13-19)15(3)21-22-16(4)18-10-8-12-20(14-18)24-6-2/h7-14H,5-6H2,1-4H3/b21-15-,22-16+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWKPXBSWUJXJIT-KBNZVFGVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=NN=C(C)C2=CC(=CC=C2)OCC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1)/C(=N/N=C(/C)\C2=CC(=CC=C2)OCC)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]-2-[(2-methylphenyl)methyl]-3,4-dihydroisoquinolin-1-one](/img/structure/B2969904.png)
![1-(4-chlorobenzyl)-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2969906.png)
![N-butyl-N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2969907.png)
![1-{4-Methyl-2-[4-(trifluoromethyl)anilino]-1,3-thiazol-5-yl}-1-ethanone](/img/structure/B2969908.png)


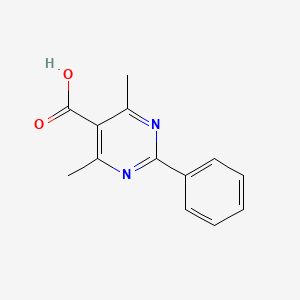
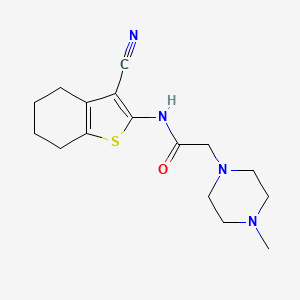
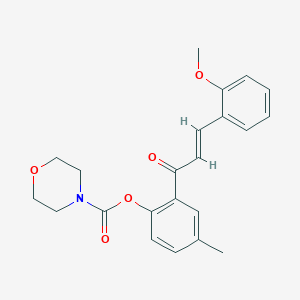

![4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-7-methoxychromen-2-one](/img/structure/B2969921.png)
![1-[4-(Trifluoromethyl)thiophen-2-yl]ethanol](/img/structure/B2969923.png)
